molecular formula C7H5Cl3Hg B1584556 Phenyl(trichloromethyl)mercury CAS No. 3294-57-3

Phenyl(trichloromethyl)mercury

Cat. No. B1584556
CAS RN: 3294-57-3
M. Wt: 396.1 g/mol
InChI Key: MVIAEGXPYBMVPT-UHFFFAOYSA-N
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Description

Phenyl(trichloromethyl)mercury is an organomercury compound with the formula C6H5HgCCl3 . It is a white solid that is soluble in organic solvents .


Synthesis Analysis

The compound is prepared by treating phenylmercuric chloride with sources of dichlorocarbene. These include the base/haloform reaction and thermolysis of sodium trichloroacetate . The reaction is as follows: NaO2CCCl3 + C6H5HgCl → C6H5HgCCl3 + NaCl + CO2 .


Molecular Structure Analysis

The molecular structure of Phenyl(trichloromethyl)mercury is represented by the linear formula: C6H5HgCCl3 . The CAS Number is 3294-57-3 and it has a molecular weight of 396.06 .


Chemical Reactions Analysis

Phenyl(trichloromethyl)mercury is used as a source of dichlorocarbene, e.g., in cyclopropanation reactions . For example, when illustrated with tetrachloroethylene as a substrate, the product being hexachlorocyclopropane .


Physical And Chemical Properties Analysis

Phenyl(trichloromethyl)mercury is a white solid . It has a melting point of 111-114 °C . It is soluble in organic solvents .

Scientific Research Applications

Synthesis of Highly Halogenated Oxiranes

Phenyl(trihalomethyl)mercury compounds have been used in the synthesis of highly halogenated oxiranes. This involves their reaction with highly halogenated ketones, aldehydes, and acid chlorides, resulting in the addition of CX2 to the C=O bond, leading to oxiranes. In some cases, ketones were formed instead of oxiranes. This research highlights the versatility of Phenyl(trichloromethyl)mercury in synthetic organic chemistry (Seyferth et al., 1974).

Synthesis and Properties

Phenyl(trichloromethyl)mercury has been synthesized through various methods, such as the reaction of trichloromethylmercury bromide with dichlorodiphenyltin in an alkaline medium. This study also explores the properties of Phenyl(trichloromethyl)mercury, such as its high electronegativity and ability to form complex compounds with pyridine (Nesmeianov et al., 1958).

Catalytic Synthesis in Aqueous Medium

A novel method for preparing Phenyl(trihalomethyl)mercury compounds involves the reaction of haloforms with phenylmercury chloride in the presence of an aqueous NaOH/KF solution with a quaternary ammonium compound as a catalyst. This study presents an efficient approach to synthesizing these compounds in an aqueous medium, expanding the scope of their application in organic synthesis (Fedoryński & Mąkosza, 1973).

Addition to Substituted Norbornenes

The addition of Phenyl(trichloromethyl)mercury to various substituted norbornenes has been described, indicating its usefulness in synthetic chemistry, particularly for ring expansion. This reaction is sensitive to steric hindrance and depends on the reactivity of the double bond, illustrating the compound's selective reactivity (Jefford et al., 1972).

Fluorination to Phenyl(trifluoromethyl)mercury

Phenyl(trichloromethyl)mercury can be fluorinated to Phenyl(trifluoromethyl)mercury. This process involves the reaction with aqueous hydrofluoric acid and has been shown to yield phenyl(trifluoromethyl)mercury in good yields. This transformation expands the utility of Phenyl(trichloromethyl)mercury in creating various organometallic compounds (Seyferth & Hopper, 1972).

Safety And Hazards

Phenyl(trichloromethyl)mercury is toxic. It is classified as dangerous with hazard statements including H300, H310, H330, H373, H410 . It is fatal if swallowed, in contact with skin, or if inhaled . It is suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure . It is also very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

phenyl(trichloromethyl)mercury
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5.CCl3.Hg/c1-2-4-6-5-3-1;2-1(3)4;/h1-5H;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVIAEGXPYBMVPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Hg]C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl3Hg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1062964
Record name Mercury, phenyl(trichloromethyl)-
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Molecular Weight

396.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Phenyl(trichloromethyl)mercury

CAS RN

3294-57-3
Record name Phenyl(trichloromethyl)mercury
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Record name Trichloromethylphenylmercury
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Record name Phenyl(trichloromethyl)mercury
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Record name Mercury, phenyl(trichloromethyl)-
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Record name TRICHLOROMETHYLPHENYLMERCURY
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
174
Citations
WE Parham, JR Potoski - The Journal of Organic Chemistry, 1967 - ACS Publications
The reaction of allylamines, in which the allyl chain contains at least four carbon atoms, with phenyl (tri-chloromethyl) mercury results in (a) cyclopropane formation and (b) a cleavage …
Number of citations: 12 pubs.acs.org
CW Jefford, DT Hill, J Goré… - Helvetica Chimica Acta, 1972 - Wiley Online Library
The addition of phenyl(trichloromethyl)mercury to five substituted norbornenes is described, and the results compared with those obtained with bicyclo[2.2.2]oct‐2‐ene and 3,3,5,5‐…
Number of citations: 10 onlinelibrary.wiley.com
B Berkoz, GS Lewis, JA Edwards - The Journal of Organic …, 1970 - ACS Publications
The 1· 4-and A1'4'6-3-keto steroids 1 and 4 undergo dienol-benzene-type rearrangements on exposure to phenyl-(trichloromethyl) mercury in benzene toyield ring-A aromatic …
Number of citations: 11 pubs.acs.org
HM Cohen, AH Keough - The Journal of Organic Chemistry, 1966 - ACS Publications
The reaction of phenyI (trihalomethyI) mercurials with a number of olefinshas been shown to proceed in good yield even with olefins of low reactivity to carbene reagents. 1 Since a …
Number of citations: 3 pubs.acs.org
D Seyferth, KV Darragh - The Journal of Organic Chemistry, 1970 - ACS Publications
PhHgCCFF+ 0 product which would be obtained if elimination of phenylmercuric fluoride were a competing process, was obtained. The syn and anti isomers were partially resolved by …
Number of citations: 53 pubs.acs.org
D Seyferth, JYP Mui, LJ Todd, KV Darragh - Journal of Organometallic …, 1967 - Elsevier
Dihalocarbenes (CCl 2 , CClBr, CBr 2 ) obtained from the corresponding C 6 H 5 HgCXYBr compounds have been found to insert into the HCl bond giving haloforms, HCCl 3 , HCCl 2 …
Number of citations: 11 www.sciencedirect.com
D Seyferth, JM Burlitch - Journal of the American Chemical …, 1962 - ACS Publications
OK>ch-ch-¿-ch* Page 1 May 5, 1962 Communications to the Editor 1757 usual, the crude product showed strong absorption at 5.9 µ and only a very weak band at 6.1 µ, indicative of …
Number of citations: 36 pubs.acs.org
EE Schweizer, GJ O'Neill - The Journal of Organic Chemistry, 1963 - ACS Publications
When the lactone-lactam I previously described by Worrall, 2 was refluxed in 5% hydrochloric acid, N-alkyl cleavage occurred andthe product, isolated in 85% yield, was found to be …
Number of citations: 16 pubs.acs.org
AN Nesmeianov, RK Freidlina, FK Velichko - Bulletin of the Academy of …, 1958 - Springer
Trichloromethylmercury bromide was synthesized by reaction between mercury and bromotrichloromethane in presence of radiation; the product was converted by the usual methods …
Number of citations: 3 link.springer.com
D Seyferth, RL Lambert Jr - Journal of Organometallic Chemistry, 1969 - Elsevier
The preparation of PhHgCCl n Br 3−n (n = 0–2) in good yield can be accomplished by the reaction of phenylmercuric chloride, the respective haloform and the tert-butanol monosolvate …
Number of citations: 117 www.sciencedirect.com

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